rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
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Overview
Description
rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid: is a complex organic compound featuring a bicyclic structure with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[32One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or remove protecting groups.
Substitution: The trifluoromethyl group and Boc protecting group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, strong bases for deprotection, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized bicyclic compounds.
Scientific Research Applications
rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for other bicyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to specific enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic core but differ in their functional groups and substituents.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds are synthesized via similar palladium-catalyzed reactions and have related structural features.
Uniqueness
rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a Boc protecting group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research.
Properties
Molecular Formula |
C13H18F3NO4 |
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Molecular Weight |
309.28 g/mol |
IUPAC Name |
(1R,5R,6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C13H18F3NO4/c1-11(2,3)21-10(20)17-5-8-7(13(14,15)16)4-12(8,6-17)9(18)19/h7-8H,4-6H2,1-3H3,(H,18,19)/t7-,8+,12-/m0/s1 |
InChI Key |
ITEHSSJLSFTVEX-SXMVTHIZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C[C@@]2(C1)C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(CC2(C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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